molecular formula C11H16N2O B2434273 [3-(Piperazin-1-YL)phenyl]methanol CAS No. 795264-41-4

[3-(Piperazin-1-YL)phenyl]methanol

Cat. No.: B2434273
CAS No.: 795264-41-4
M. Wt: 192.262
InChI Key: QGADJOGOJXPTOT-UHFFFAOYSA-N
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Description

[3-(Piperazin-1-YL)phenyl]methanol: is an organic compound that features a piperazine ring attached to a phenyl group, which is further substituted with a methanol group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(Piperazin-1-YL)phenyl]methanol typically involves the reaction of tert-butyl 4-[3-(hydroxymethyl)phenyl]piperazine-1-carboxylate with appropriate reagents . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon for hydrogenation steps.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3-(Piperazin-1-YL)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenyl group, leading to a variety of substituted products.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines and alcohols.

Major Products: The major products formed from these reactions include various substituted piperazine derivatives, phenyl ketones, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: In chemistry, [3-(Piperazin-1-YL)phenyl]methanol is used as an intermediate in the synthesis of more complex molecules. It serves as a versatile building block for the construction of heterocyclic compounds and other bioactive molecules .

Biology: In biological research, this compound is studied for its potential interactions with biological targets, including enzymes and receptors. It is often used in structure-activity relationship (SAR) studies to understand the effects of structural modifications on biological activity .

Medicine: In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. These include antiviral, antimicrobial, and antipsychotic activities .

Industry: In the industrial sector, this compound is used in the development of pharmaceuticals and agrochemicals. Its derivatives are explored for their potential use as active ingredients in various formulations .

Comparison with Similar Compounds

Uniqueness: The uniqueness of [3-(Piperazin-1-YL)phenyl]methanol lies in its specific structural features, which confer distinct pharmacological properties. The presence of the methanol group can influence its solubility and reactivity, making it a valuable intermediate in the synthesis of various bioactive compounds .

Properties

IUPAC Name

(3-piperazin-1-ylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c14-9-10-2-1-3-11(8-10)13-6-4-12-5-7-13/h1-3,8,12,14H,4-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGADJOGOJXPTOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC(=C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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